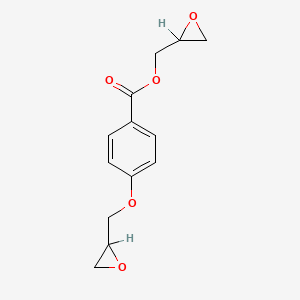

Oxiranylmethyl alpha-oxiranyl-p-anisate

Description

Oxiranylmethyl alpha-oxiranyl-p-anisate is an epoxide-containing ester derivative characterized by an oxiranylmethyl (glycidyl) group and an alpha-oxiranyl substituent attached to a p-anisate (p-methoxybenzoate) backbone. Epoxide groups are known for their reactivity, enabling participation in ring-opening reactions, polymerization, and serving as intermediates in organic synthesis .

Properties

CAS No. |

7042-93-5 |

|---|---|

Molecular Formula |

C13H14O5 |

Molecular Weight |

250.25 g/mol |

IUPAC Name |

oxiran-2-ylmethyl 4-(oxiran-2-ylmethoxy)benzoate |

InChI |

InChI=1S/C13H14O5/c14-13(18-8-12-7-17-12)9-1-3-10(4-2-9)15-5-11-6-16-11/h1-4,11-12H,5-8H2 |

InChI Key |

WTLNIWWRURSHGY-UHFFFAOYSA-N |

SMILES |

C1C(O1)COC2=CC=C(C=C2)C(=O)OCC3CO3 |

Canonical SMILES |

C1C(O1)COC2=CC=C(C=C2)C(=O)OCC3CO3 |

Other CAS No. |

7042-93-5 |

Synonyms |

4-hydroxybenzoic acid diglycidyl ether HADE |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxiranylmethyl alpha-oxiranyl-p-anisate typically involves the reaction of 4-hydroxybenzoic acid with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate glycidyl ether, which then undergoes further reaction to form the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to achieve the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

Oxiranylmethyl alpha-oxiranyl-p-anisate undergoes various chemical reactions, including:

Oxidation: The epoxide groups can be oxidized to form diols.

Reduction: Reduction of the epoxide groups can lead to the formation of alcohols.

Substitution: The epoxide groups can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the epoxide groups under mild conditions.

Major Products Formed

Diols: Formed through oxidation of the epoxide groups.

Alcohols: Formed through reduction of the epoxide groups.

Substituted Products: Various substituted products can be formed depending on the nucleophile used in the substitution reactions.

Scientific Research Applications

Oxiranylmethyl alpha-oxiranyl-p-anisate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a cross-linking agent in biomaterials.

Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable linkages with various biomolecules.

Industry: Utilized in the production of advanced materials, including polymers and resins

Mechanism of Action

The mechanism of action of Oxiranylmethyl alpha-oxiranyl-p-anisate involves the reactivity of its epoxide groups. These groups can react with nucleophiles, leading to the formation of covalent bonds. This reactivity is harnessed in various applications, such as cross-linking in polymers and conjugation in drug delivery systems. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used .

Comparison with Similar Compounds

Key Observations :

Acid-Mediated Transformations

Oxiranylmethyl-containing compounds undergo regioselective ring-opening reactions under acidic conditions. For example:

- 1-(Oxiranylmethyl)-1,2,3-triazoles react with triflic acid (TfOH) to form triflate intermediates, which can further cyclize into bicyclic triazolium ions .

- Gem-Dimethyl Substituents : Substituents on the oxirane side chain dictate reaction pathways. Gem-dimethyl groups suppress nitrile formation, favoring 2-(oxiranylmethyl)-1,2,3-triazoles (93% yield), while phenyl groups lead to nitriles (60% yield) .

Comparison with Target Compound :

The dual oxirane groups in this compound may allow sequential or competitive ring-opening reactions, depending on acid strength and steric effects. Its p-anisate moiety could stabilize intermediates via resonance, altering regioselectivity compared to aliphatic analogs .

Base-Mediated Reactions

Sodium hydride (NaH) induces epoxide ring-opening in 1-(oxiranylmethyl)-1,2,3-triazoles, yielding amino alcohols (23% yield) or nitriles (70% yield) . The target compound’s aromatic ester group may redirect reactivity toward nucleophilic attack at the electron-deficient carbonyl carbon rather than the oxirane ring.

Herbicidal Activity

N-(2-Pyridyloxiran-2-ylmethyl) benzenesulfonamide derivatives exhibit herbicidal activity as racemates due to chiral oxirane carbons . The target compound’s p-anisate group, a known antioxidant, could synergize with oxirane reactivity for dual-action agrochemicals.

Liquid Crystal Dopants

Chiral oxiranylmethyl ethers in liquid crystals achieve high polarization values (Ps), crucial for ferroelectric displays. The target compound’s rigid p-anisate backbone may enhance alignment in mesophases, improving electro-optic response .

Pharmaceutical Intermediates

Oxiranylmethyl sulfonamides and benzamides serve as precursors for neurologically active compounds (e.g., 1,4-diazabicyclo[2.2.2]octane derivatives) . The target compound’s ester linkage could facilitate prodrug strategies via hydrolysis.

Physicochemical Properties

- Thermal Stability: Glycidyl neodecanoate (a branched oxiranylmethyl ester) has a boiling point of 430.3°C, indicating high thermal stability suitable for industrial processes .

- Toxicity : 2,3-Epoxypropyl oleate is moderately toxic (LD₅₀: 1.2 g/kg in rats), highlighting the need for careful handling of oxiranylmethyl esters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.